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Compound of Interest

Compound Name: Mandestrobin 2-Demethyl

Cat. No.: B15293664

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandestrobin is a broad-spectrum strobilurin fungicide that functions by inhibiting mitochondrial
respiration in fungi. Its metabolism within biological systems and the environment leads to the
formation of various derivatives, including Mandestrobin 2-Demethyl. This technical guide
provides a summary of the available chemical information for Mandestrobin 2-Demethyl and
outlines standard methodologies for acquiring and interpreting its spectroscopic data (NMR, IR,
MS). Due to the limited availability of public domain experimental spectra for this specific
metabolite, this document also presents predicted data and generalized experimental protocols
to guide researchers in its characterization.

Chemical and Physical Properties

A summary of the known chemical properties for Mandestrobin 2-Demethyl is presented in
Table 1. This information is crucial for the planning of analytical experiments.
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Spectroscopic Data (Predicted)

As experimental spectroscopic data for Mandestrobin 2-Demethyl is not readily available in
the public domain, Table 2 provides a summary of predicted data based on its chemical
structure. These predictions can serve as a preliminary guide for the identification and
characterization of this compound.
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Spectroscopy Predicted Data

Signals expected in the aromatic region (o 6.5-

7.5 ppm), a singlet for the benzylic protons (&

~5.0 ppm), a signal for the methine proton
1H-NMR | ppm) g . p

adjacent to the hydroxyl group, signals for the

two methyl groups on the phenoxy ring (6 ~2.2

ppm), and a signal for the N-methyl group.

Resonances anticipated for the aromatic
carbons, the benzylic carbon, the carbon
bearing the hydroxyl group, the two methyl
13C-NMR g Y/ ylg p Yy
carbons on the phenoxy ring, and the N-methyl
carbon. The carbonyl carbon of the amide will

also show a characteristic downfield shift.

Characteristic absorption bands are expected
for the O-H stretch of the hydroxyl group (~3300
cm™1), the N-H stretch of the amide (~3300

IR (Infrared) cm™1), the C=0 stretch of the amide (~1640
cm~1), C-O stretches of the ether and alcohol,
and C-H stretches of the aromatic and aliphatic

groups.

The protonated molecule [M+H]* would be
expected at m/z 300.37. Key fragmentation
MS (Mass Spec.) patterns would likely involve the cleavage of the

benzylic ether bond and loss of the amide

group.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a
compound such as Mandestrobin 2-Demethyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified Mandestrobin 2-
Demethyl in a suitable deuterated solvent (e.g., CDCls, DMSO-de, or MeOD) in a standard 5
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mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e H-NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2
seconds.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 1BC-NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: spectral width of 200-240 ppm, a larger number of scans may be
required for adequate signal-to-noise.

e 2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra to aid in the complete
assignment of proton and carbon signals and to confirm the chemical structure.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (ATR): Place a small amount of the solid sample directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

o Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide
(KBr) and press into a thin, transparent pellet.

o Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) and
place a drop between two salt plates (e.g., NaCl, KBr).

¢ Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:
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o Record a background spectrum of the empty sample holder (or pure solvent).
o Record the sample spectrum over the range of 4000-400 cm~1,

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm~1).

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 ug/mL) in a
suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, often with
a small amount of formic acid or ammonium acetate to promote ionization).

e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source (e.g., Electrospray lonization - ESI, or Atmospheric Pressure Chemical lonization -
APCI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

o Data Acquisition (MS?):

o Infuse the sample solution directly into the ion source or inject it via a liquid
chromatograph (LC-MS).

o Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.
o Data Acquisition (MS2 or MS/MS):
o Select the parent ion of interest for fragmentation.

o Acquire a product ion spectrum to obtain information about the structure of the molecule
based on its fragmentation pattern.

Visualizations

The following diagrams illustrate a general workflow for metabolite characterization and a
conceptual metabolic pathway for Mandestrobin.
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Caption: Workflow for the Characterization of a Novel Metabolite.
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Caption: Simplified Conceptual Metabolic Pathway of Mandestrobin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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